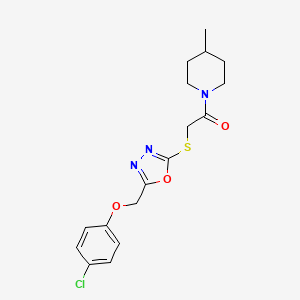
2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C19H15ClN4O3 with a molecular weight of approximately 382.83 g/mol. The structure features a chlorophenoxy group, an oxadiazole moiety, and a piperidine ring, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study utilizing disk diffusion methods found that the compound had an inhibition zone comparable to standard antibiotics like Gentamicin.
| Microorganism | Inhibition Zone (mm) | Standard (Gentamicin) (mm) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
| B. subtilis | 17 | 21 |
The minimum inhibitory concentration (MIC) values further support these findings, indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in edema and inflammatory markers when compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
Molecular docking studies suggest that the compound interacts with key targets involved in cancer progression, such as topoisomerase II and tubulin .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of oxadiazole compounds concluded that the presence of the chlorophenoxy group significantly enhances antimicrobial activity. The study highlighted that modifications to the piperidine ring could further optimize activity .
- Inflammation Model : In a murine model of paw edema induced by carrageenan, administration of the compound resulted in a significant decrease in paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : An assessment of cytotoxicity using MTT assays revealed that treatment with the compound led to apoptosis in cancer cells, evidenced by increased annexin V staining and caspase activation .
Propriétés
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-6-8-21(9-7-12)16(22)11-25-17-20-19-15(24-17)10-23-14-4-2-13(18)3-5-14/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXAFJRGDWASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













